

# The Discovery of PR-104: A Hypoxia-Activated Prodrug Targeting Tumor Microenvironments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PR280

Cat. No.: B15603292

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

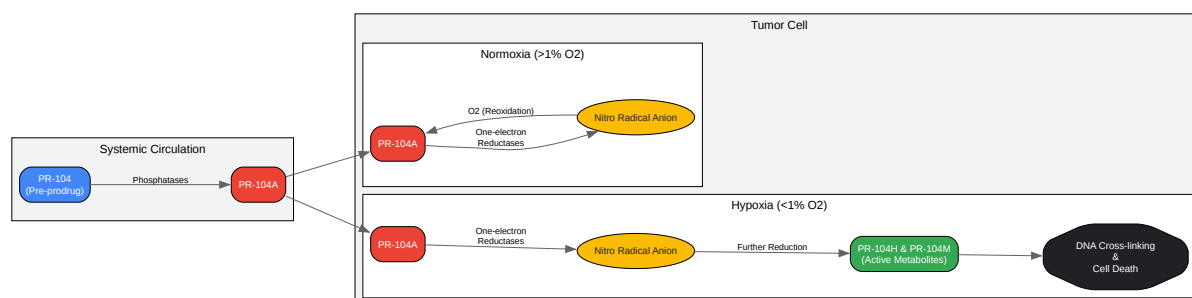
The tumor microenvironment, characterized by regions of low oxygen tension or hypoxia, presents a significant challenge to the efficacy of conventional cancer therapies and is often associated with poor patient prognosis. Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy designed to selectively target these hypoxic tumor cells. This technical guide delves into the discovery and preclinical development of PR-104, a first-generation HAP that has paved the way for further research in this field.

## Mechanism of Action: Dual Activation Pathways

PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo by phosphatases to its active form, PR-104A.<sup>[1][2]</sup> PR-104A is a dinitrobenzamide mustard that undergoes bioreductive activation through two distinct pathways, leading to the formation of potent DNA cross-linking agents.

## Hypoxia-Selective Activation

In the hypoxic cores of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 reductase, to its corresponding hydroxylamine (PR-104H) and amine (PR-104M) metabolites.<sup>[1][3][4]</sup> These metabolites are highly cytotoxic alkylating agents that induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.<sup>[1][4]</sup> Under normoxic conditions, the reduced radical anion of PR-104A is rapidly re-oxidized back to the parent compound, thus sparing healthy, well-oxygenated tissues.

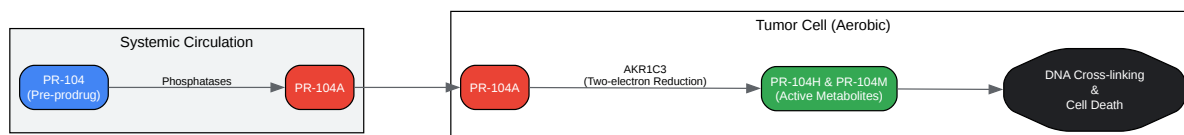


[Click to download full resolution via product page](#)

**Caption:** Hypoxic activation pathway of PR-104.

## Aerobic Activation by Aldo-Keto Reductase 1C3 (AKR1C3)

Subsequent studies revealed a second, oxygen-independent activation pathway for PR-104A. The enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in a variety of human cancers, can directly reduce PR-104A to its active metabolites under aerobic conditions.[5][6] This finding has significant implications for the clinical application of PR-104, suggesting that its efficacy may not be restricted to hypoxic tumors but could also extend to tumors with high AKR1C3 expression.



[Click to download full resolution via product page](#)

**Caption:** Aerobic activation of PR-104A by AKR1C3.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of PR-104.

**Table 1: In Vitro Cytotoxicity of PR-104A**

Cell Line	Cancer Type	Aerobic IC50 (μM)	Hypoxic IC50 (μM)	Hypoxic Cytotoxicity Ratio (HCR)
SiHa	Cervical	13.0	0.13	100
HT29	Colon	25.0	0.25	100
H460	Lung	1.8	0.18	10
A549	Lung	0.5	0.05	10
22Rv1	Prostate	1.0	0.1	10
Panc-01	Pancreatic	20.0	1.0	20
HCT116	Colon	15.0	0.1	150
A2780	Ovarian	50.0	1.0	50
C33A	Cervical	40.0	2.0	20
H1299	Lung	30.0	3.0	10

Data compiled from multiple preclinical studies.[1][7][8] HCR = Aerobic IC50 / Hypoxic IC50.

**Table 2: Pharmacokinetic Parameters of PR-104 and Metabolites in Humans**

Compound	Cmax (µg/mL)	AUC0-inf (µg·h/mL)
PR-104A	9.91 ± 2.61	11.09 ± 3.05
PR-104H	0.32 ± 0.13	0.45 ± 0.11
PR-104M	0.050 ± 0.027	0.074 ± 0.031
PR-104G (O-glucuronide)	6.58 ± 3.70	8.16 ± 5.35

Data from a Phase I clinical trial of PR-104 administered at 675 mg/m<sup>2</sup> weekly.[9]

**Table 3: Maximum Tolerated Doses (MTD) of PR-104 in Clinical Trials**

Dosing Schedule	MTD	Dose-Limiting Toxicities (DLTs)
Once every 3 weeks	1100 mg/m <sup>2</sup>	Neutropenia, fatigue, infection
Weekly (Days 1, 8, 15 of a 28-day cycle)	675 mg/m <sup>2</sup>	Thrombocytopenia, neutropenia
In combination with gemcitabine	140 mg/m <sup>2</sup>	Thrombocytopenia
In combination with docetaxel (with G-CSF)	770 mg/m <sup>2</sup>	Thrombocytopenia, fatigue
Relapsed/refractory acute leukemia	3-4 g/m <sup>2</sup>	Myelosuppression, enterocolitis

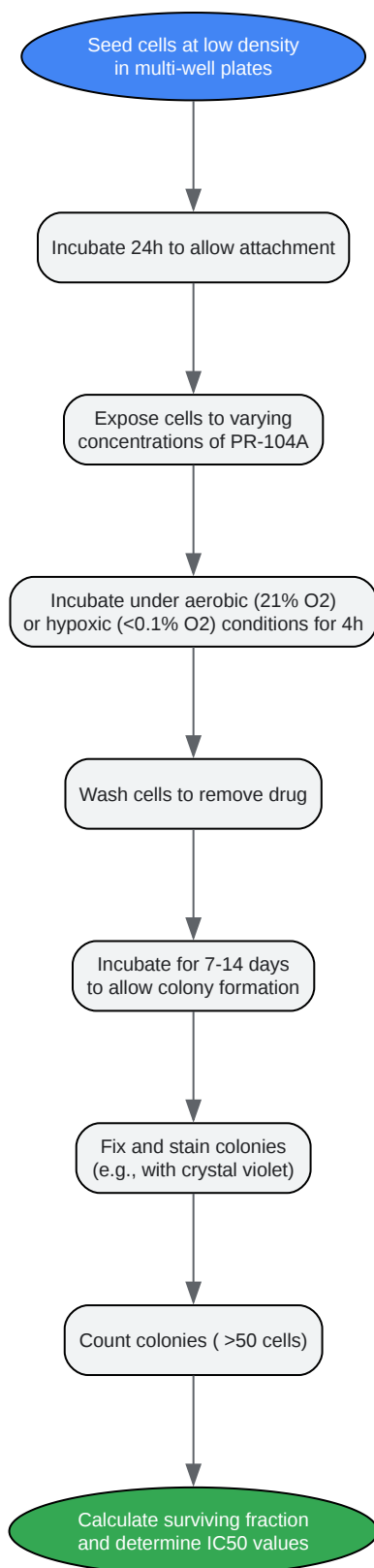
Data compiled from Phase I and II clinical trials.[3][9][10][11][12][13][14]

## Key Experimental Protocols

Detailed methodologies for the key experiments cited in the development of PR-104 are provided below.

## **In Vitro Hypoxia-Selective Cytotoxicity Assay (Clonogenic Assay)**

This assay determines the ability of a drug to kill cells under aerobic and hypoxic conditions.



[Click to download full resolution via product page](#)

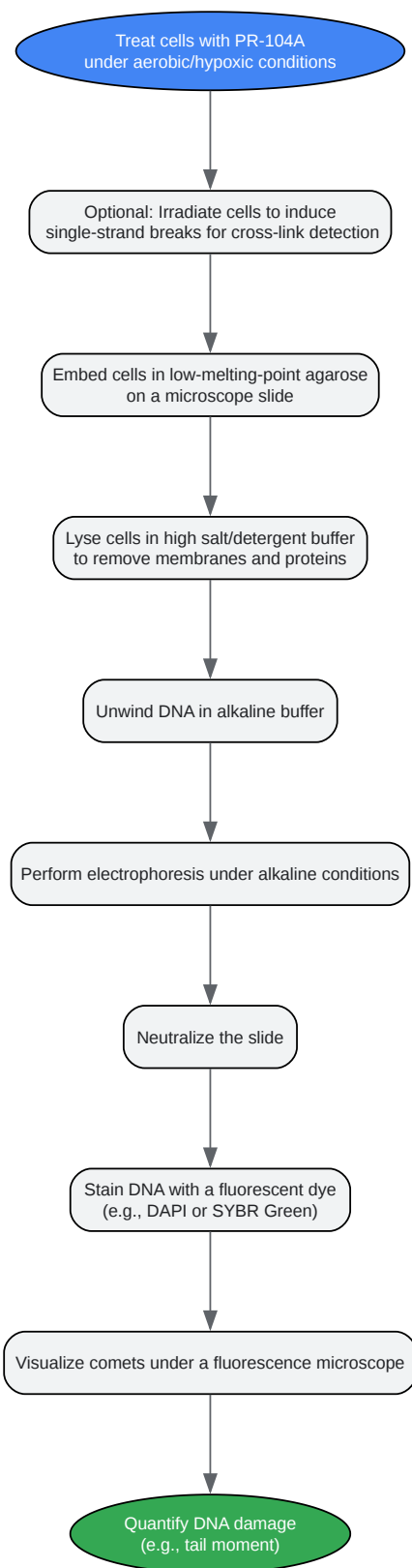
**Caption:** Workflow for the in vitro clonogenic assay.

**Protocol:**

- **Cell Seeding:** Tumor cells are seeded at a low density (e.g., 200-1000 cells/well) in 6-well plates and allowed to attach overnight.
- **Drug Exposure:** The medium is replaced with fresh medium containing a range of concentrations of PR-104A.
- **Hypoxic/Aerobic Incubation:** Plates are placed in either a standard incubator (21% O<sub>2</sub>, 5% CO<sub>2</sub>) for aerobic conditions or a hypoxic chamber (<0.1% O<sub>2</sub>, 5% CO<sub>2</sub>, balance N<sub>2</sub>) for a duration of 4 hours.
- **Drug Removal:** After incubation, the drug-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
- **Colony Formation:** Fresh medium is added, and the plates are returned to a standard incubator for 7-14 days until visible colonies are formed.
- **Staining and Counting:** Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
- **Data Analysis:** The surviving fraction is calculated as the number of colonies in treated wells divided by the number of colonies in control wells. IC<sub>50</sub> values (the drug concentration that inhibits colony formation by 50%) are determined from dose-response curves.[\[8\]](#)[\[15\]](#)

## DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks and interstrand cross-links.



[Click to download full resolution via product page](#)

**Caption:** Workflow for the comet assay.

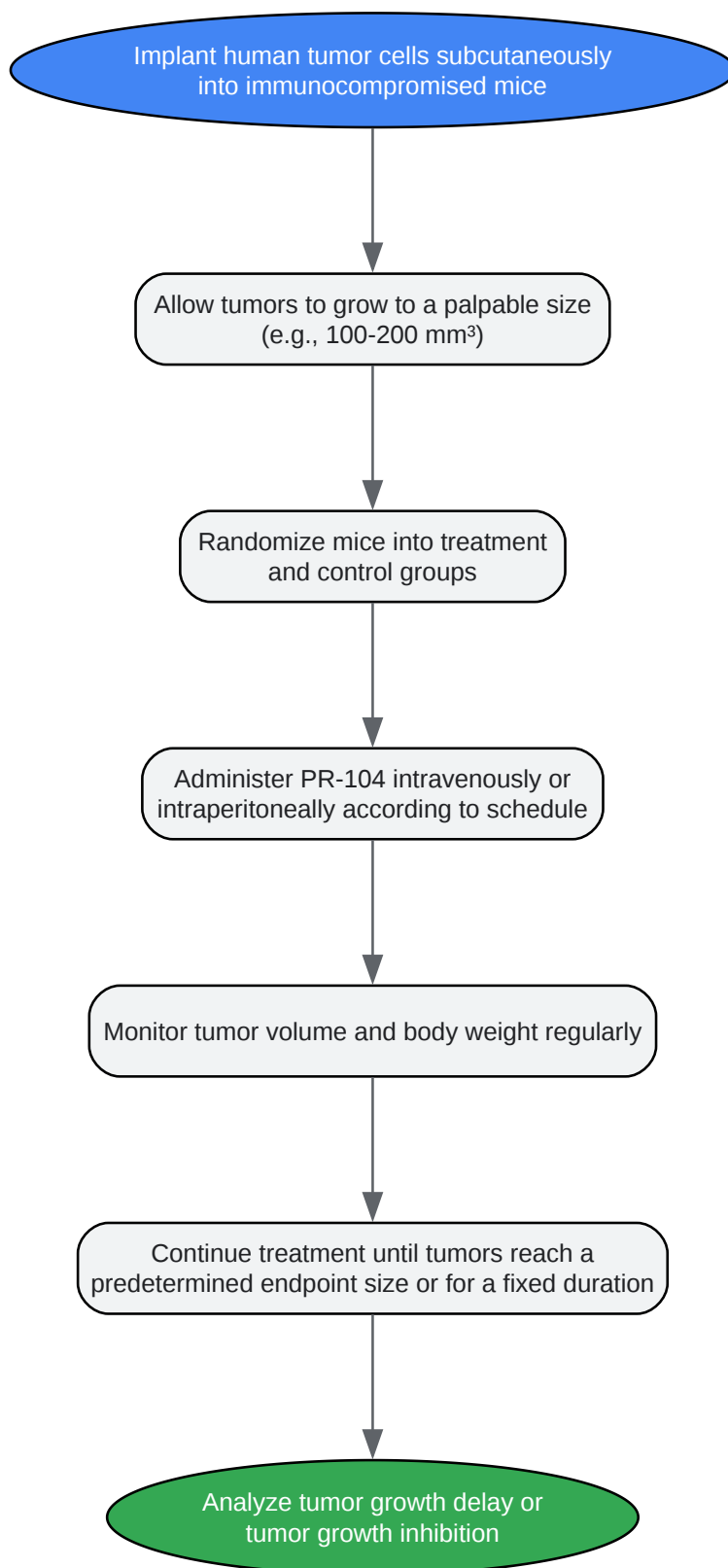


#### Protocol:

- **Cell Treatment:** Cells are exposed to PR-104A under aerobic or hypoxic conditions. For detection of interstrand cross-links, cells are subsequently irradiated on ice to induce a fixed number of single-strand breaks.
- **Embedding:** Approximately  $1 \times 10^4$  cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** Slides are immersed in a cold lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour to lyse the cells and nuclear membranes.
- **Alkaline Unwinding:** Slides are placed in an electrophoresis tank filled with cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow DNA unwinding.
- **Electrophoresis:** Electrophoresis is carried out at a low voltage (e.g., 25 V) for 20-30 minutes.
- **Neutralization and Staining:** Slides are washed with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and stained with a fluorescent DNA dye.
- **Visualization and Analysis:** Slides are examined using a fluorescence microscope. The extent of DNA migration (the "comet tail") is quantified using image analysis software to determine parameters such as tail length, tail intensity, and tail moment, which are proportional to the amount of DNA damage. A reduction in the tail moment in irradiated, drug-treated cells compared to irradiated control cells indicates the presence of DNA interstrand cross-links.<sup>[7][16][17][18][19][20]</sup>

## In Vivo Antitumor Efficacy (Xenograft Models)

Human tumor xenograft models in immunocompromised mice are used to evaluate the in vivo antitumor activity of PR-104.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metabolism and excretion of the novel bioreductive prodrug PR-104 in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 | MDPI [mdpi.com]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. researchgate.net [researchgate.net]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery of PR-104: A Hypoxia-Activated Prodrug Targeting Tumor Microenvironments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603292#pr-104-hypoxia-activated-prodrug-discovery]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)